POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE)

Description

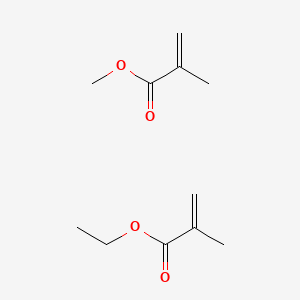

POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is a copolymer composed of ethyl methacrylate and methyl methacrylate monomers. This compound is a type of synthetic acrylate polymer known for its hydrophobic properties, lower modulus of elasticity, and softer texture compared to other similar polymers .

Properties

CAS No. |

25685-29-4 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O2.C5H8O2/c1-4-8-6(7)5(2)3;1-4(2)5(6)7-3/h2,4H2,1,3H3;1H2,2-3H3 |

InChI Key |

WCMINAGIRMRVHT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)OC |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) typically involves free radical polymerization. The process begins with the monomers ethyl methacrylate and methyl methacrylate, which are polymerized in the presence of an initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like ethyl acetate . Industrial production methods often utilize bulk, solution, or emulsion polymerization techniques to achieve the desired copolymer properties .

Chemical Reactions Analysis

POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can be performed under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified copolymers with altered mechanical and thermal properties .

Scientific Research Applications

POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various functional materials and as a matrix for composite materials.

Biology: Employed in the fabrication of biomedical devices, such as hearing aids and dental materials.

Medicine: Utilized in drug delivery systems and as a component in tissue engineering scaffolds.

Industry: Applied in coatings, adhesives, and as a protective material for stone relics.

Mechanism of Action

The mechanism of action of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) involves its interaction with various molecular targets and pathways. The copolymer’s hydrophobic nature allows it to form stable films and coatings, providing protective barriers. In biomedical applications, the copolymer can interact with biological tissues, promoting adhesion and integration .

Comparison with Similar Compounds

POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is similar to other acrylate polymers such as:

POLY(ETHYL METHACRYLATE): Shares hydrophobic properties but has a lower modulus of elasticity and softer texture.

POLY(METHYL METHACRYLATE): Known for its transparency and higher modulus of elasticity.

POLY(2-(DIMETHYLAMINO)ETHYL METHACRYLATE): Exhibits pH-sensitive properties and is used in gene delivery.

The uniqueness of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) lies in its balanced properties, making it suitable for a variety of applications where both flexibility and durability are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.